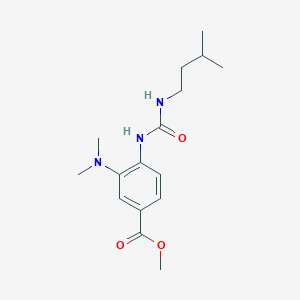![molecular formula C14H19N5 B7683047 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazolopyrazines and has been found to possess various pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine can affect various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for tumor growth. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine in lab experiments include its potent anti-cancer activity, its ability to inhibit the activity of specific enzymes, and its potential to induce apoptosis in cancer cells. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine. One direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Another direction is to explore its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, research can be conducted to improve its solubility and reduce its toxicity to normal cells. Finally, the compound can be modified to enhance its pharmacological properties and develop more potent analogs.
In conclusion, 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a promising compound with potential therapeutic applications in the field of cancer research. Its potent anti-cancer activity, ability to inhibit specific enzymes, and potential to induce apoptosis in cancer cells make it a valuable tool for lab experiments. Future research can further explore its potential and lead to the development of more effective anti-cancer therapies.
Synthesemethoden
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves the reaction of cyclopropylamine and 2,3-dichloro-5,6-dicyanopyrazine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction to yield the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-4-15-5-8-18(7-1)14-13-10-12(11-2-3-11)17-19(13)9-6-16-14/h6,9-11,15H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISZRUBOQIPOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)


![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)
